molecular formula C18H20N4O B11083965 2-(4-Cyanomethyl-piperazin-1-yl)-N-naphthalen-1-yl-acetamide

2-(4-Cyanomethyl-piperazin-1-yl)-N-naphthalen-1-yl-acetamide

Cat. No.: B11083965
M. Wt: 308.4 g/mol
InChI Key: NGCQFNVBVATPTA-UHFFFAOYSA-N
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Description

2-[4-(cyanomethyl)piperazin-1-yl]-N-(naphthalen-1-yl)acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a cyanomethyl group and an acetamide linkage to a naphthalene moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(cyanomethyl)piperazin-1-yl]-N-(naphthalen-1-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(cyanomethyl)piperazin-1-yl]-N-(naphthalen-1-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the naphthalene moiety.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperazine ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the cyanomethyl and acetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and cyanomethylating agents are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives.

Scientific Research Applications

2-[4-(cyanomethyl)piperazin-1-yl]-N-(naphthalen-1-yl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(cyanomethyl)piperazin-1-yl]-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical processes. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can enhance cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(cyanomethyl)piperazin-1-yl]-N-(naphthalen-1-yl)acetamide stands out due to its unique combination of a piperazine ring, cyanomethyl group, and naphthalene moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

2-[4-(cyanomethyl)piperazin-1-yl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C18H20N4O/c19-8-9-21-10-12-22(13-11-21)14-18(23)20-17-7-3-5-15-4-1-2-6-16(15)17/h1-7H,9-14H2,(H,20,23)

InChI Key

NGCQFNVBVATPTA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC#N)CC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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